Ethyl 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate
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Overview
Description
Ethyl 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate can undergo various chemical reactions, including:
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzoates.
Scientific Research Applications
Ethyl 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is primarily attributed to its interaction with biological targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain the thiophene ring, are known for their anti-inflammatory and anesthetic properties.
Oxadiazole Derivatives: Compounds such as oxadiazole-based antimicrobial agents share similar biological activities.
Uniqueness
Ethyl 4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate is unique due to the combination of the thiophene and oxadiazole rings, which impart distinct electronic and biological properties. This combination enhances its potential as a multifunctional compound in various applications.
Properties
IUPAC Name |
ethyl 4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-2-20-16(19)11-5-7-12(8-6-11)21-10-14-17-15(18-22-14)13-4-3-9-23-13/h3-9H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZVJYFMAELNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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